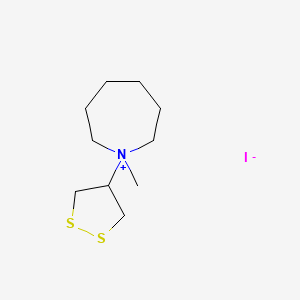
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide is a compound that features a unique structure with a 1,2-dithiolane ring and a hexahydro-1H-azepinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions, leading to the formation of the 1,2-dithiolane ring . The hexahydro-1H-azepinium core can then be introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the geometric constraints imposed on the sulfur-sulfur bond in the 1,2-dithiolane ring, which weakens the bond and makes it prone to rapid exchange . This property is exploited in various applications, including drug delivery and antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane-3-alkyl derivatives: These compounds share the 1,2-dithiolane ring but differ in the alkyl substituents.
1,2-Dithiolane-3-alkyl and catechol moieties: These derivatives are explored for their neuroprotective activity and antioxidant properties.
Uniqueness
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide is unique due to its combination of the 1,2-dithiolane ring and the hexahydro-1H-azepinium core
Properties
CAS No. |
31007-55-3 |
|---|---|
Molecular Formula |
C10H20INS2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-(dithiolan-4-yl)-1-methylazepan-1-ium;iodide |
InChI |
InChI=1S/C10H20NS2.HI/c1-11(10-8-12-13-9-10)6-4-2-3-5-7-11;/h10H,2-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
GIOKSNLMSYGZIQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCCC1)C2CSSC2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)

![Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)
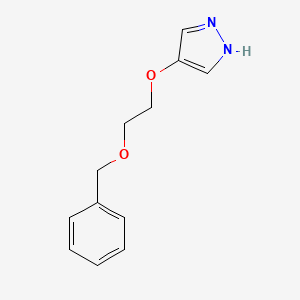
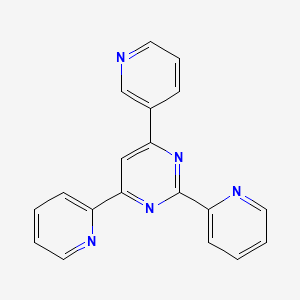
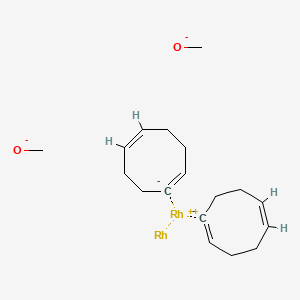

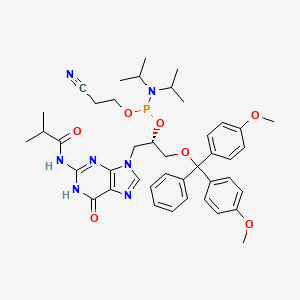
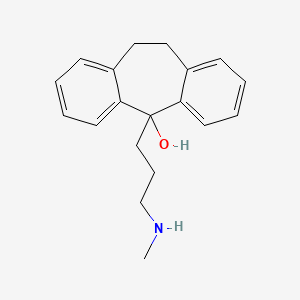

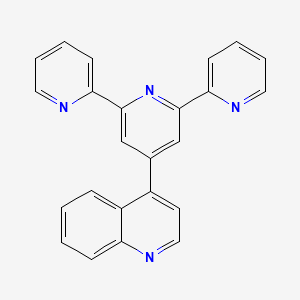
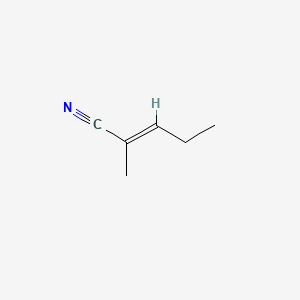
![7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13729320.png)
